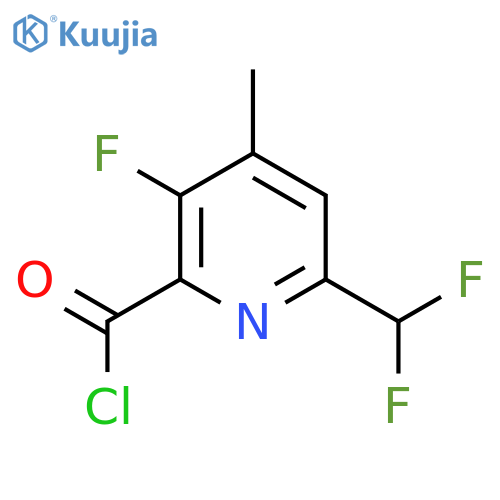Cas no 1805533-74-7 (6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride)

1805533-74-7 structure
商品名:6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride
CAS番号:1805533-74-7
MF:C8H5ClF3NO
メガワット:223.579611539841
CID:4883361
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride
-
- インチ: 1S/C8H5ClF3NO/c1-3-2-4(8(11)12)13-6(5(3)10)7(9)14/h2,8H,1H3
- InChIKey: PFUCLDQCZPEHTA-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=C(C(C)=CC(C(F)F)=N1)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2.8
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029034510-250mg |
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride |
1805533-74-7 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
| Alichem | A029034510-500mg |
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride |
1805533-74-7 | 95% | 500mg |
$1,802.95 | 2022-04-01 | |
| Alichem | A029034510-1g |
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride |
1805533-74-7 | 95% | 1g |
$2,895.00 | 2022-04-01 |
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride 関連文献
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
1805533-74-7 (6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride) 関連製品
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
